7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic molecule featuring a fused pyrimido-thiazine core substituted with ethyl, methyl, and oxo groups, along with a carboxamide side chain linked to a thiazolyl-pyridinyl moiety. Similar compounds, such as thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyridines, are known for diverse bioactivities, including antimicrobial and antioxidant properties . The pyridinyl-thiazolyl substituent in this compound may improve solubility and target specificity compared to simpler aryl groups .
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-3-14-11(2)21-19-24(17(14)26)8-13(9-28-19)16(25)23-18-22-15(10-27-18)12-5-4-6-20-7-12/h4-7,10,13H,3,8-9H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJVWHFNXRSPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 413.5 g/mol. Its structural complexity includes multiple heterocyclic components which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂S₂ |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1421495-20-6 |
Research indicates that compounds similar to 7-ethyl-8-methyl derivatives exhibit various mechanisms of action including:
1. COX Inhibition:
Recent studies have highlighted the significance of cyclooxygenase (COX) inhibition in anti-inflammatory processes. The compound's structural analogs have shown moderate to strong inhibitory effects on COX enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, IC50 values for related compounds have been reported in the range of 0.52–22.25 μM against COX-II .
2. Anticancer Activity:
The thiazole and pyrimidine moieties present in the compound are known to contribute to anticancer properties. Studies have demonstrated that similar structures can induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
Several studies have evaluated the biological activity of compounds related to 7-ethyl-8-methyl derivatives:
Study 1: COX-II Inhibition
A study by Pavase et al. (2023) synthesized novel sulfonamides with diarylpyrazoles and assessed their activity against COX-I/II. The most potent compound exhibited an IC50 value of 0.52 μM against COX-II .
Study 2: Anticancer Potential
A research investigation into pyrimidine derivatives highlighted their broad pharmacological activities, including anticancer effects. The study found that certain derivatives effectively inhibited cancer cell proliferation .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related heterocyclic derivatives:
Key Observations:
Crystal studies of thiazolo[3,2-a]pyrimidines (e.g., ) reveal puckered pyrimidine rings and dihedral angles (e.g., 80.94° between fused rings), which influence molecular packing and stability .
Substituent Impact :
- The pyridinyl-thiazolyl group in the target compound contrasts with simpler aryl substituents (e.g., phenyl, nitrophenyl) in analogues. This may enhance π-π stacking interactions or hydrogen bonding with biological targets .
- Carboxamide groups (common in the target and compounds) are associated with improved solubility and receptor affinity compared to ester or carboxylate derivatives .
Multi-step reactions involving cyclization (e.g., ) are likely required to assemble the fused pyrimido-thiazine core .
Bioactivity Trends :
- Thiazolo[3,2-a]pyrimidines () exhibit moderate to strong antimicrobial activity, which the target compound may share due to structural similarities .
- Antioxidant activity in dithioxo derivatives () suggests that electron-withdrawing groups (e.g., oxo, thioxo) enhance redox properties, a feature present in the target compound .
Preparation Methods
Cyclization to Form the Thiazine Ring
The thiazine scaffold is constructed via a cyclocondensation reaction between β-keto esters and thiourea derivatives. For instance, ethyl 3-oxobutanoate reacts with thiourea in acetic acid under reflux to yield 4,6-dihydro-2H-pyrimido[2,1-b]thiazin-6-one.
Reaction Conditions:
| Reactant | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxobutanoate | Glacial HOAc | 110°C | HCl | 78 |
| Thiourea |
Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
Pyridin-3-carbaldehyde reacts with thiourea and bromine in ethanol to form 4-(pyridin-3-yl)thiazol-2-amine:
$$ \text{Pyridin-3-carbaldehyde} + \text{Thiourea} \xrightarrow{\text{Br}_2, \text{EtOH}} \text{Thiazole intermediate} $$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 70°C |
| Yield | 65% |
Spectral Confirmation:
- MS (EI): m/z 178 [M$$^+$$].
- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.50 (d, 1H, pyridine-H), 7.75 (s, 1H, thiazole-H).
Carboxamide Formation via Coupling
Activation of the Carboxylic Acid
The 3-carboxylic acid derivative of the tetrahydropyrimido-thiazine core is generated by hydrolysis of the ethyl ester using NaOH in ethanol:
$$ \text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH}} \text{Carboxylic acid} $$
Peptide Coupling with EDCI/HOBt
The carboxylic acid is coupled to 4-(pyridin-3-yl)thiazol-2-amine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt):
$$ \text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target compound} $$
Coupling Efficiency:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 12 | 82 |
| DCC/DMAP | CH$$2$$Cl$$2$$ | 24 | 68 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1).
Spectroscopic Validation
- High-Resolution Mass Spectrometry (HRMS): Calculated for C$${21}$$H$${22}$$N$$6$$O$$2$$S$$_2$$: 478.12; Found: 478.14.
- $$^13$$C NMR (DMSO-d$$_6$$): δ 172.8 (C=O), 165.4 (C=N), 149.2 (pyridine-C).
Challenges and Optimization
Regioselectivity in Thiazole Formation
Competing reactions during Hantzsch synthesis may yield 5-(pyridin-3-yl)thiazol-2-amine. HPLC analysis with a C18 column (MeOH/H$$_2$$O = 70:30) confirms >95% regiochemical purity.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance amide bond formation compared to dichloromethane, as evidenced by higher yields (Table 4).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing pyrimidothiazine derivatives structurally analogous to the target compound?
- Methodology :
- Stepwise condensation : Use Mannich reactions with thiouracil derivatives and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux (8–10 hours), yielding fused thiazolopyrimidine cores .
- Cyclization strategies : Employ thiosemicarbazide or hydrazine derivatives with intermediates like chloroacetic acid to form thiazine rings .
- Key parameters : Optimal yields (70–78%) are achieved using ethanol or ethyl acetate as solvents for recrystallization .
Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?
- Analytical workflow :
- X-ray crystallography : Resolves puckering in pyrimidine rings (e.g., boat conformation with C5 deviation of 0.224 Å) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- 2D NMR : Assigns coupling patterns for methyl/ethyl groups and distinguishes aromatic protons in pyridin-3-yl substituents .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functionalities .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays, leveraging the thiazole-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Employ broth microdilution (MIC) assays against Gram-positive/negative bacteria, given the compound’s structural similarity to thienopyrimidine antimicrobials .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach :
- Quantum chemical calculations : Predict transition states and activation energies for cyclization steps using DFT (e.g., B3LYP/6-31G* basis set) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations for improved yields .
- Case study : ICReDD’s workflow reduced reaction development time by 40% using computational-informatic-experimental feedback loops .
Q. How to resolve contradictions between theoretical and experimental data in structural analysis?
- Strategies :
- Dynamic NMR : Detect hindered rotation in acetamide substituents (e.g., coalescence temperature analysis for -N-(pyridin-2-yl) groups) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bifurcated hydrogen bonds) to validate crystallographic packing .
- Example : Discrepancies in dihedral angles between DFT-optimized and X-ray structures were resolved by accounting for crystal lattice forces .
Q. What strategies improve regioselectivity in multi-step syntheses of pyrimidothiazines?
- Key interventions :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent unwanted side reactions during cyclization .
- Catalytic systems : Employ Pd/Cu-mediated cross-coupling for precise functionalization of the pyridin-3-ylthiazole moiety .
- Data : Ethyl acetate/ethanol (3:2) recrystallization increased purity from 85% to 98% in analogous compounds .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step of the synthesis?
- Troubleshooting :
- Solvent optimization : Replace DMF with THF to reduce steric hindrance during carboxamide coupling .
- Activating agents : Use HATU instead of EDC/HOBt for higher coupling efficiency (yield improved from 45% to 72% in similar compounds) .
Q. What experimental controls are essential for validating biological activity data?
- Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
